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Introduction

AWTO020 is an investigational bifunctional fusion protein engineered to enhance anti-tumor
immunity while mitigating the systemic toxicities often associated with cytokine therapy.[1][2] It
comprises a humanized anti-PD-1 nanobody fused to an engineered interleukin-2 mutein (IL-
2¢).[2][3] This novel construct is designed for targeted delivery of a precisely calibrated IL-2
signal to Programmed Cell Death Protein 1 (PD-1) expressing T cells within the tumor
microenvironment. This guide provides a comprehensive overview of the preclinical
pharmacology of AWT020, summarizing key in vitro and in vivo data, and detailing the
experimental protocols used in its evaluation.

Mechanism of Action

AWTO020's design leverages a dual-targeting strategy. The anti-PD-1 nanobody component
serves two functions: it blocks the inhibitory PD-1/PD-L1 signaling pathway, a key mechanism
of tumor immune evasion, and it anchors the IL-2c payload directly to the surface of tumor-
infiltrating lymphocytes (TILs), which are known to upregulate PD-1 expression.[2][3]

The IL-2c component has been specifically engineered to overcome the limitations of high-
dose IL-2 therapy. It exhibits no binding to the high-affinity IL-2 receptor alpha subunit (IL-2Ra
or CD25), which is constitutively expressed on regulatory T cells (Tregs), thereby avoiding the
expansion of this immunosuppressive cell population.[1][2][3] Furthermore, its affinity for the IL-
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2 receptor beta and gamma complex (IL-2Ry) is attenuated.[2][3] This reduced affinity is
overcome when AWTO020 is bound to PD-1 on the cell surface, allowing for potent cis-activation
of IL-2 signaling specifically in the target PD-1-positive effector T cells.[3] This targeted
activation leads to the phosphorylation of STAT5 (pSTAT5), promoting the proliferation and
enhancing the effector function of tumor-specific T cells.[3][4]
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Figure 1: Mechanism of Action of AWT020 in the Tumor Microenvironment.
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In Vitro Pharmacology
Cellular Activity

AWTO020's activity is highly dependent on PD-1 expression. In vitro studies demonstrated that

AWTO020 significantly enhances pSTATS signaling in PD-1 expressing cells.[2][3][4] This

targeted activity translates to a preferential expansion of activated, PD-1high T cells over

Natural Killer (NK) cells, which express low levels of PD-1.[1][3] In contrast, a non-targeting

control fusion protein showed minimal induction of T cell proliferation.[1] This selectivity is a key

differentiator, as broad activation of NK cells is associated with toxicity.[3]

Table 1: Summary of In Vitro Activity

Assay Cell Type Key Finding Reference
STATS Hut78 T-cell Potently induced o
Phosphorylation lymphoma (PD-1+) pPSTATS signaling.
_ , Significantly increased
) ] Activated PD-1high
T Cell Proliferation the number of PD- [3]

Human CD3+ T Cells

1lhigh T cells.

Human Primary NK
Cells

NK Cell Proliferation

Minimal activation or

expansion observed.

Experimental Protocols

e pPSTATS Signaling Assay: STAT5 phosphorylation was assessed in Hut78 T-cell lymphoma

cells, including a line stably expressing human PD-1.[3] The assay utilized a Homogeneous

Time Resolved Fluorescence (HTRF) format. Following cell treatment, pSTAT5 was detected

using a europium cryptate-labeled anti-pSTAT5 antibody (donor) and a d2-labeled anti-

pPSTATS antibody (acceptor), with the signal being read after overnight incubation.[3]

e Human T Cell and NK Cell Proliferation Assays: Human primary T cells were pre-activated
with anti-CD3 and anti-CD28 antibodies to induce high PD-1 expression.[3] Activated T cells
or primary NK cells were then treated with various IL-2 fusion proteins. Cell proliferation was

subsequently analyzed using flow cytometry.[3]
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In Vivo Pharmacology & Efficacy

The anti-tumor efficacy of AWT020 was evaluated using a mouse surrogate, mMAWTO020, in
various syngeneic tumor models.

Subcutaneous Implantation
of Tumor Cells
(e.g., MC38, CT26)

Tumor Growth to
Palpable Size

Treatment Initiation
(e.g., mMAWTO020, amPD-1, IL-2)
Twice-weekly IV

:

Tumor Volume & Body
Weight Monitoring

:

Endpoint Analysis:
- Tumor Growth Inhibition
- Immune Cell Profiling (Tumor & Spleen)

Click to download full resolution via product page

Figure 2: Generalized Experimental Workflow for In Vivo Efficacy Studies.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b560597?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE AWTO020: Foundational & Exploratory

Check Availability & Pricing

Anti-Tumor Activity

mMAWTO020 demonstrated superior anti-tumor efficacy compared to an anti-mPD-1 antibody, a
half-life extended IL-2, or the combination of both, in both anti-PD-1-sensitive and -resistant
tumor models.[3][4]

o Anti-PD-1 Sensitive Models:

o In the MC38 colon carcinoma model, mMAWTO020 treatment at 1 mg/kg (twice-weekly)
resulted in all mice becoming tumor-free.[3] A dose-response study in the same model
showed that 0.3 mg/kg and 1 mg/kg doses led to complete tumor regression in 100% of
mice.[3] Even a single dose of 0.3 mg/kg was sufficient to achieve a 100% complete
response (CR) rate.[4]

o Inthe CT26 colon carcinoma model, mMAWTO020 treatment achieved a 70% complete
response rate.[4]

¢ Anti-PD-1 Resistant Models:

o In the B16F10 melanoma and EMT6 breast carcinoma models, mAWT020 achieved over
90% tumor growth inhibition (TGI).[4]

Table 2: Summary of In Vivo Anti-Tumor Efficacy of mAWT020
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Key Efficacy

Tumor Model Cancer Type L Dose (mg/kg) Reference
Finding
) 100% Complete
MC38 Colon Carcinoma 1 [3]
Response

_ 100% Complete
MC38 Colon Carcinoma 0.3o0rl [3]
Response

100% Complete
MC38 Colon Carcinoma  Response (single 0.3 [4]

dose)

) 70% Complete -
CT26 Colon Carcinoma Not Specified [4]
Response

>90% Tumor .
B16F10 Melanoma o Not Specified [4]
Growth Inhibition

Breast >90% Tumor -
EMT6 ) o Not Specified [4]
Carcinoma Growth Inhibition

Immune Profiling

Immune profiling of tumors from treated mice revealed that mMAWTO020 preferentially expands
CD8+ T cells within the tumor, while having minimal effects on peripheral T cells and NK cells.
[3][4] Cell depletion studies confirmed that the anti-tumor efficacy is primarily driven by CD8+ T
cells, whereas NK cells are the main contributors to the toxicity of less-targeted IL-2 therapies.

[1]

Experimental Protocols

« Animal Models: Balb/c and C57BL/6 mice were used for the studies.[3]

e Tumor Cell Lines: Murine cancer cell lines including MC38 (colon), CT26 (colon), EMT6
(mammary), and B16F10 (melanoma) were acquired from the American Type Culture
Collection (ATCC).[3]

¢ Study Design: For subcutaneous tumor models, 0.5-1 x 1076 tumor cells were injected into
the flank of the mice.[3] Treatment was initiated once tumors were established. In the MC38
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BENGHE

dose-ranging study, treatment was administered twice-weekly.[3] The study groups included
5 animals per group.[3]

Preclinical Safety and Toxicology

The safety profile of AWT020 was assessed in both mice and cynomolgus monkeys.

e Mouse Studies: The mouse surrogate, mMAWTO020, was well-tolerated at doses up to 10
mg/kg.[3]

e Cynomolgus Monkey Studies: The cynomolgus monkey was selected as a suitable species
for toxicology assessment.[3] In a non-GLP single-dose study, AWT020 was administered via
intravenous infusion at 5 mg/kg and 10 mg/kg.[3]

o Tolerability: The 10 mg/kg dose was well-tolerated.[3][4] No significant changes in body
weight, AST, or ALT were observed.[3][5]

o Pharmacodynamics: No increase in the levels of serum inflammatory cytokines (IFN-y, IL-
1B, IL-5, IL-10, IL-6, TNF-a, and MCP-1) was observed in any treated animals.[4]
Lymphocyte counts remained stable.[3][5]

o Pharmacokinetics: A single dose study in cynomolgus monkeys showed that AWT020 had
good exposure and a long half-life.[4]

Table 3: Summary of Cynomolgus Monkey Toxicology Study

Parameter Dose (mg/kg) Observation Reference
Well-tolerated, no
» significant changes in
Tolerability 5and 10 _ [31[5]
body weight, AST,
ALT.
Lymphocyte Count 5and 10 Stable [31[5]
Serum Cytokines Not Specified No increase observed  [4]
o Good exposure, long
Pharmacokinetics Upto 10 [4]

half-life
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Experimental Protocols

o Toxicology Study Design: A non-GLP single-dose tolerability study was conducted in a total
of 4 cynomolgus monkeys (two male, two female) assigned to either a 5 mg/kg or 10 mg/kg
treatment group.[3] The drug was administered via intravenous infusion. Safety parameters,
including body weight, clinical chemistry (AST, ALT), and hematology (lymphocytes), were
monitored.[3][5]

Conclusion

The preclinical data for AWT020 demonstrate a promising therapeutic profile. Its innovative
design, which combines PD-1 blockade with targeted IL-2 receptor activation on tumor-
infiltrating T cells, results in potent anti-tumor efficacy across a range of sensitive and resistant
tumor models.[2][3][4] Crucially, this efficacy is decoupled from the severe systemic toxicities
that have historically limited the use of IL-2-based therapies.[1][2] The favorable safety profile
observed in mice and cynomolgus monkeys supports the continued clinical development of
AWTO020 as a novel immunotherapeutic strategy for cancer.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Preclinical Pharmacology of AWT020: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560597#preclinical-pharmacology-of-awt020]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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